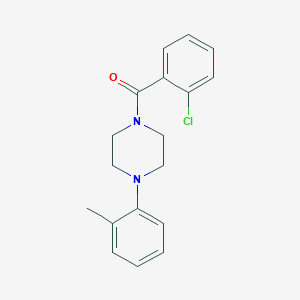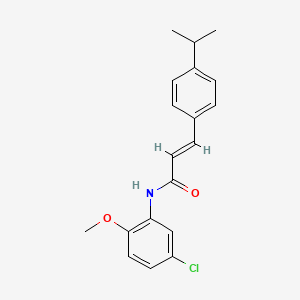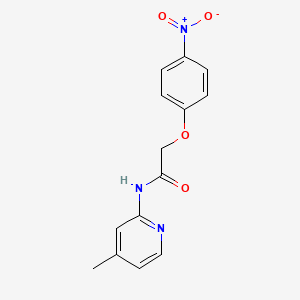
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine, also known as CBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications. CBMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine may act on the serotonergic and dopaminergic systems in the brain. 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the reinforcing effects of cocaine in rats. 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been found to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have therapeutic potential in various fields. However, 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential as a treatment for substance abuse disorders, such as cocaine addiction. Another area of interest is its mechanism of action, which needs to be further elucidated. Additionally, more research is needed to determine the safety and efficacy of 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine in humans. Overall, 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine is a promising compound that has the potential to have significant therapeutic applications in various fields.
Synthesemethoden
The synthesis of 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has also been studied for its potential as a treatment for substance abuse disorders, such as cocaine addiction.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVINIRELLYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)


